Synthesis and purification of methyl yellow for lab use.
Synthesis and purification of methyl yellow for lab use.
An In-depth Technical Guide to the Synthesis and Purification of Methyl Yellow for Laboratory Use
Overview
This guide provides a comprehensive technical overview of the laboratory synthesis and purification of Methyl Yellow (N,N-dimethyl-4-phenylazoaniline). Methyl Yellow is an azo dye frequently utilized as a pH indicator in titrations.[1][2] The synthesis is a classic example of a two-step electrophilic aromatic substitution reaction involving diazotization followed by an azo coupling.[3] The protocols detailed below are based on established laboratory procedures designed for reproducibility and high purity of the final product. This document is intended for researchers, scientists, and professionals in the field of chemistry and drug development.
Physicochemical and Characterization Data
The key physicochemical properties of Methyl Yellow are summarized below. This data is essential for the identification and characterization of the synthesized compound.
| Property | Value |
| IUPAC Name | N,N-dimethyl-4-(phenyldiazenyl)aniline |
| Synonyms | C.I. 11020, Dimethyl Yellow, p-Dimethylaminoazobenzene |
| Molecular Formula | C₁₄H₁₅N₃ |
| Molecular Weight | 225.30 g/mol [4] |
| Appearance | Orange-yellow powder/crystals[4][5] |
| Melting Point | 110-112 °C (with decomposition)[4] |
| Absorbance Maximum (λmax) | ~472 nm[5] |
| pH Indicator Range | pH 2.9 (Red) – 4.0 (Yellow)[1][2][3] |
Synthesis Pathway and Mechanism
The synthesis of Methyl Yellow is achieved through two primary chemical steps:
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Azo Coupling: The electrophilic diazonium salt reacts with the electron-rich N,N-dimethylaniline. The coupling occurs at the para-position of the N,N-dimethylaniline ring to form the stable azo compound, Methyl Yellow.[8]
Experimental Protocols
Safety Precautions: Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All procedures should be conducted within a certified fume hood. Methyl Yellow is suspected of being a carcinogen, and N,N-dimethylaniline is toxic; handle both with extreme care.[4][9]
Protocol 1: Synthesis of Crude Methyl Yellow
This protocol details the diazotization of aniline and the subsequent coupling reaction to yield crude Methyl Yellow.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (0.05 mol scale) |
| Aniline | 93.13 | 4.65 g (4.5 mL) |
| Concentrated HCl | 36.46 | 12.5 mL |
| Sodium Nitrite (B80452) (NaNO₂) | 69.00 | 3.5 g |
| N,N-dimethylaniline | 121.18 | 6.0 g (6.3 mL) |
| Sodium Acetate (B1210297) | 82.03 | ~10 g |
| Deionized Water | 18.02 | As needed |
| Ice | - | As needed |
Procedure:
-
Preparation of Aniline Solution: In a 250 mL beaker, combine 4.65 g of aniline with 12.5 mL of concentrated hydrochloric acid and 12.5 mL of water. Stir until the aniline has completely dissolved. Cool this solution to 0–5 °C in an ice-water bath.
-
Diazotization: In a separate 100 mL beaker, dissolve 3.5 g of sodium nitrite in 20 mL of water. While maintaining the aniline solution's temperature between 0–5 °C, add the sodium nitrite solution dropwise with continuous stirring. The addition should be slow to prevent the temperature from rising above 5 °C. The resulting solution contains the unstable benzenediazonium salt.
-
Preparation of Coupling Solution: In a 400 mL beaker, dissolve 6.0 g of N,N-dimethylaniline in 10 mL of 6M HCl. Add approximately 50 g of crushed ice to this solution.
-
Azo Coupling Reaction: Slowly and with vigorous stirring, add the cold diazonium salt solution from Step 2 to the N,N-dimethylaniline solution from Step 3. A red or orange-red precipitate should form.
-
Neutralization and Precipitation: After the addition is complete, slowly add a saturated solution of sodium acetate until the mixture is no longer acidic to litmus (B1172312) paper. This step facilitates the precipitation of the crude Methyl Yellow.
-
Isolation of Crude Product: Allow the mixture to stand in the ice bath for 30 minutes to ensure complete precipitation. Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of cold water.
-
Drying: Press the solid as dry as possible on the filter paper, then transfer it to a watch glass to air dry or dry in a desiccator.
Protocol 2: Purification by Recrystallization
This protocol describes the purification of the crude Methyl Yellow solid to obtain a product of higher purity. Recrystallization is a technique that relies on the difference in solubility of the compound in a solvent at high and low temperatures.[10][11]
Materials and Reagents:
-
Crude Methyl Yellow (from Protocol 1)
-
Ethanol (B145695) or an ethanol/water mixture
-
Deionized Water
Procedure:
-
Solvent Selection: Ethanol is a suitable solvent for recrystallizing Methyl Yellow. A mixed solvent system of ethanol and water can also be effective.
-
Dissolution: Transfer the dried crude product to an Erlenmeyer flask. Add the minimum amount of hot ethanol required to dissolve the solid completely. Bring the solution to a gentle boil on a hot plate. If insoluble impurities are present, they can be removed by hot gravity filtration.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature, undisturbed. Slow cooling promotes the formation of larger, purer crystals.[12]
-
Complete Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 20 minutes to maximize the yield of crystals.
-
Collection of Pure Crystals: Collect the purified orange-yellow crystals by vacuum filtration.
-
Washing: Wash the crystals on the filter paper with a minimal amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals completely. Weigh the final product and calculate the percentage yield. The melting point can be determined to assess purity.
Experimental Workflow Visualization
The following diagram illustrates the complete workflow for the synthesis and purification of Methyl Yellow in a laboratory setting.
References
- 1. DI METHYL YELLOW PH INDICATOR | Ennore India Chemicals [ennoreindiachemicals.com]
- 2. Methyl Yellow, indicator 500 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 3. Methyl yellow - Sciencemadness Wiki [sciencemadness.org]
- 4. thomassci.com [thomassci.com]
- 5. Absorption [Methyl Yellow] | AAT Bioquest [aatbio.com]
- 6. Synthesis and characterization of azo dye: methyl | Chegg.com [chegg.com]
- 7. youtube.com [youtube.com]
- 8. reddit.com [reddit.com]
- 9. Polymorphism of the azobenzene dye compound methyl yellow - CrystEngComm (RSC Publishing) DOI:10.1039/C6CE00387G [pubs.rsc.org]
- 10. mt.com [mt.com]
- 11. people.chem.umass.edu [people.chem.umass.edu]
- 12. gcwgandhinagar.com [gcwgandhinagar.com]
